N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
CAS No.:
Cat. No.: VC16248924
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |
| Standard InChI | InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
| Standard InChI Key | PHDGMIUJJSXDIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1NC(=O)C2CCOC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two heterocyclic systems:
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A piperidine ring (C₅H₁₁N) with a methyl group at the 4-position, conferring stereochemical complexity.
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An oxolane (tetrahydrofuran) ring (C₄H₇O) linked via a carboxamide group (-CONH-) to the piperidine scaffold.
The IUPAC name, N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide, reflects this arrangement. The stereochemistry at the 3- and 4-positions of the piperidine ring remains unspecified in available literature, suggesting racemic mixtures or unresolved configurations in current syntheses.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | CC1CCNCC1NC(=O)C2CCOC2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 55.8 Ų |
Synthetic Methodologies
General Synthesis Pathways
While no dedicated synthesis for N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is documented, analogous compounds provide insight into plausible routes:
Carboxamide Coupling
A two-step approach is inferred from related piperidine-carboxamide syntheses :
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Oxolane-3-carboxylic Acid Activation: React oxolane-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Amide Formation: Couple the acyl chloride with 4-methylpiperidin-3-amine in the presence of a base (e.g., triethylamine) to yield the target compound .
Solid-Phase Synthesis
Patent literature describes resin-bound syntheses of piperidine carboxamides using Fmoc-protected amines and carbodiimide coupling agents . This method could achieve higher purity but requires specialized equipment.
Challenges in Synthesis
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Stereochemical Control: The 3-position of the piperidine ring may lead to diastereomer formation, necessitating chiral resolution techniques .
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Oxolane Ring Stability: Acidic or high-temperature conditions risk oxolane ring opening, requiring mild reaction conditions .
Pharmacological Activity and Mechanism
Neurological Targets
Piperidine derivatives often target σ receptors or neurotransmitter transporters. The methyl group at the 4-position could enhance σ-1 receptor affinity, as seen in analogs like haloperidol.
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s carboxamide scaffold is a template for ERK5 inhibitors, which are investigated in oncology for their role in cancer cell proliferation and angiogenesis .
Central Nervous System (CNS) Agents
Modifications to enhance blood-brain barrier penetration could yield σ receptor ligands for neuropathic pain or neurodegenerative diseases.
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